molecular formula C8H5FO B2850049 6-Fluorobenzofuran CAS No. 24410-60-4

6-Fluorobenzofuran

Cat. No.: B2850049
CAS No.: 24410-60-4
M. Wt: 136.125
InChI Key: MUNCFYFZUDHPAG-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran is a fluorinated derivative of benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring. The fluorine atom is substituted at the 6-position of the benzofuran scaffold, imparting distinct electronic and steric properties. This substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Three-Component Coupling Synthesis

Reaction Mechanism and Optimization

The one-pot three-component coupling method, reported by the Royal Society of Chemistry, enables rapid assembly of 6-fluorobenzofuran derivatives. The reaction involves:

  • 2-Bromo-5-fluorophenol (38.2 mg, 0.2 mmol) as the fluorine-containing phenolic precursor
  • Paraformaldehyde (15.0 mg, 0.5 mmol) as the carbonyl source
  • 2-Bromo-1-phenylethanone (60 mg, 0.3 mmol) as the ketone coupling partner

Under reflux conditions in a polar aprotic solvent, the reaction proceeds through sequential Ullmann-type coupling and cyclodehydration. Key optimization factors include:

  • Molar ratio : A 1:2.5:1.5 ratio of phenol:paraformaldehyde:ketone minimizes side reactions
  • Purification : Column chromatography (petroleum ether/ethyl acetate = 40:1) achieves 66% isolated yield
  • Scalability : Reactions scale linearly up to 5 mmol without yield reduction

Analytical Characterization

The product (this compound-2-yl)(phenyl)methanone (3t) was characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05–8.03 (m, 2H), 7.71–7.64 (m, 2H), 7.57–7.51 (m, 3H)
  • MS (EI) : m/z 240 (M⁺), 223, 163, 105 (base peak), 77
  • High-resolution MS : Calculated for C₁₅H₁₀FO₂ [M+H]⁺ = 241.0665; Found = 241.0659

Multi-Step Synthesis from Fluorophenol Precursors

Synthetic Pathway

A six-step route starting from 2-fluorophenol produces 6-fluoro-benzbromarone, a potent URAT1 inhibitor (IC₅₀ = 18 nM):

  • 4-Fluorosalicylaldehyde synthesis

    • Reagents: 3-Fluorophenol (20.0 g), MgCl₂ (51.0 g), triethylamine (97.1 mL), paraformaldehyde (31.6 g)
    • Yield: 48% after silica gel chromatography
  • Benzofuran ring formation

    • Cyclization via diethylene glycol-mediated dehydration at 180°C
    • Key intermediate: 2-Ethyl-5,6-difluorobenzofuran (65% yield)
  • Friedel-Crafts acylation

    • Reagents: p-Anisoyl chloride, SnCl₄ catalyst in CS₂
    • Yield: 22% for (2-ethyl-5,6-difluorobenzofuran-3-yl)(4-methoxyphenyl)methanone
  • Demethylation

    • BBr₃ in DCM cleaves methoxy groups (79% yield)

Pharmacological Relevance

The final product demonstrated:

  • Oral bioavailability : 64% in rat models
  • URAT1 inhibition : Non-competitive mechanism (Vₘₐₓ reduction)
  • Metabolic stability : T₁/₂ = 3 hours in vivo

Comparative Methodological Analysis

Parameter Three-Component Multi-Step
Total Steps 1 6
Overall Yield 66% 2.8%
Reaction Time 3 hours 36 hours
Functionalization Limited High
Scalability >5 mmol <1 mmol

The three-component method excels in efficiency, while the multi-step approach enables complex substitutions critical for drug development.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoro-substituted benzofuranones, fluoro-substituted benzofurans, and various substituted benzofuran derivatives .

Scientific Research Applications

6-Fluorobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₅FO₂ (for 6-Fluoro-3(2H)-benzofuranone) .
  • Molar Mass : 152.12 g/mol .
  • Density : 1.379 ± 0.06 g/cm³ (predicted) .
  • Boiling Point : 261.7 ± 40.0 °C (predicted) .

Structural Analogues and Similarity Analysis

Fluorinated benzofurans and related derivatives exhibit structural variations that influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name CAS Number Substituent Position Similarity Score Key Features
6-Fluorobenzofuran-2-carboxylic acid 385808-59-3 2-carboxylic acid 0.98 High polarity, potential for hydrogen bonding
5-Fluorobenzofuran-6-carboxylic acid 23932-84-5 5-F, 6-carboxylic acid 0.73 Dual functionalization enhances reactivity
6-Bromobenzofuran 128851-73-0 6-Br - Higher molecular weight, increased steric bulk
6-Fluoro-3(2H)-benzofuranone 351528-80-8 3-keto - Keto group introduces electrophilicity
5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran 2089649-26-1 5-Br, 3-CF₂H - Enhanced lipophilicity, halogen interactions

Physicochemical Properties

  • Electron-Withdrawing Effects : Fluorine at the 6-position increases electron-withdrawing character, reducing electron density in the aromatic ring compared to 5- or 7-fluoro isomers. This affects reactivity in electrophilic substitution reactions .
  • Solubility : Carboxylic acid derivatives (e.g., this compound-2-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups, whereas halogenated analogs (e.g., 6-Bromobenzofuran) are more lipophilic .
  • Thermal Stability: Predicted boiling points vary significantly; 6-Fluoro-3(2H)-benzofuranone (261.7 °C) has a lower boiling point than bulkier analogs like 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran .

Biological Activity

6-Fluorobenzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring. This unique structure contributes to its chemical reactivity and biological activity, enhancing its lipophilicity and potential binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.
  • Antibacterial Properties : It shows efficacy against certain bacterial strains by disrupting cellular processes.
  • Antioxidant Effects : The compound may protect cells from oxidative stress.
  • Antiviral Potential : Preliminary studies suggest activity against specific viruses.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Cell Signaling Modulation : The compound interacts with signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : It influences gene expression patterns, contributing to its therapeutic effects.

Case Studies

Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:

StudyFocusFindings
Antitumor EffectsDemonstrated significant inhibition of tumor cell lines in vitro, with IC50 values indicating potent activity.
Antibacterial ActivityShowed effectiveness against Gram-positive bacteria, with mechanisms involving disruption of cell wall synthesis.
Antioxidant PropertiesExhibited significant scavenging activity against free radicals, suggesting potential for neuroprotective applications.

Detailed Research Insights

  • Antitumor Activity :
    • A study reported that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation.
  • Antibacterial Activity :
    • Research indicated that the compound effectively inhibited bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase.
  • Antioxidant Effects :
    • In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells, indicating potential utility in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluorobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodology : Two-step strategies involving dihydroxyacetophenone precursors and lithium borohydride reduction (e.g., Cao et al., 2018) are widely used. Cross-coupling reactions with fluorinated aryl halides, such as Suzuki-Miyaura couplings, are also effective .
  • Key Considerations : Temperature control (e.g., 0–5°C for lithiation steps) and catalyst selection (e.g., Rh or Pd-based systems) critically impact regioselectivity and byproduct formation .

Q. How can NMR and IR spectroscopy distinguish this compound from its structural analogs?

  • Methodology :

  • ¹⁹F NMR : Fluorine substituents exhibit distinct chemical shifts (~-110 to -120 ppm for para-fluorine in benzofurans) .
  • IR : C-F stretching vibrations appear at 1220–1150 cm⁻¹, while benzofuran ring vibrations occur at 1600–1450 cm⁻¹ .
    • Validation : Compare with reference spectra from databases like NIST Chemistry WebBook .

Q. What bioactivity assays are suitable for screening this compound derivatives?

  • Approach :

  • In vitro receptor binding assays (e.g., nAChR modulation studies using radioligand displacement) .
  • Cellular viability assays (e.g., MTT tests for neurotoxicity profiling) .
    • Data Interpretation : EC₅₀ values and Hill coefficients should be normalized to control compounds like nicotine .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological activity be resolved?

  • Case Study : Discrepancies in reported EC₅₀ values for nAChR binding (e.g., Bolchi et al., 2015 vs. Fumagalli et al., 2013) may arise from assay conditions (e.g., buffer pH, temperature).
  • Resolution : Replicate experiments under standardized protocols and apply statistical tools (e.g., ANOVA for inter-lab variability) .

Q. What strategies improve regioselectivity in fluorinated benzofuran synthesis?

  • Directed Metalation : Use ortho-directing groups (e.g., -OMe) to control fluorine substitution patterns .
  • Transition-Metal Catalysis : Rhodium-catalyzed C-H activation enables selective functionalization at the 6-position .
  • Computational Guidance : DFT calculations predict favorable transition states for fluorination pathways .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitutions?

  • Methods :

  • Molecular Orbital Analysis : Identify electron-deficient sites using HOMO-LUMO gap calculations.
  • Docking Studies : Simulate interactions with enzymatic targets (e.g., CYP450 isoforms) to anticipate metabolic pathways .
    • Tools : Gaussian or ORCA for quantum mechanics; AutoDock for protein-ligand modeling .

Q. What are the challenges in reproducing synthetic protocols for this compound derivatives?

  • Common Issues :

  • Trace moisture deactivating catalysts (e.g., Pd(PPh₃)₄).
  • Side reactions in multi-step syntheses (e.g., over-reduction of ketone intermediates).
    • Solutions :
  • Use anhydrous solvents and glove-box techniques.
  • Monitor intermediates via LC-MS .

Q. Methodological Best Practices

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Framework :

Core Modifications : Vary substituents (e.g., -OH, -Br) at positions 5 and 2.

Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with bioactivity .

  • Data Visualization : 3D heatmaps highlight critical regions for activity .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

  • Databases : SciFinder (for reaction pathways), PubMed (for pharmacological data).
  • Search Strings :

  • (this compound OR 6-F-benzofuran) AND (synthesis OR bioactivity)
  • Exclude unreliable sources (e.g., commercial vendor websites) per user guidelines .

Q. How to address contradictions in toxicity profiles of this compound derivatives?

  • Case Example : Neurotoxicity reports in psychoactive analogs (e.g., 6-APB) vs. non-toxic medicinal derivatives.
  • Approach :
  • Conduct species-specific toxicity assays (e.g., zebrafish vs. murine models).
  • Compare metabolic stability via hepatic microsome studies .

Q. Tables for Quick Reference

Analytical Technique Key Parameters for this compound
¹H NMRAromatic protons: δ 6.8–7.4 ppm (J = 8–10 Hz)
¹⁹F NMRδ -118 ppm (vs. CFCl₃)
HPLC PurityC18 column, 70:30 MeCN/H₂O, retention ~8.2 min
Bioactivity Data nAChR Binding (IC₅₀) Neurotoxicity (LD₅₀)
This compound12 ± 3 µM>100 mg/kg (murine)
6-APB (Analog)8 ± 2 µM25 mg/kg (murine)

Properties

IUPAC Name

6-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNCFYFZUDHPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2,2-dibromoethenyl)-5-fluorophenol (580 mg, 1.96 mmol) in tetrahydrofuran (20 mL) was added CuI (30 mg, 0.16 mmol), K3PO4 (800 mg, 3.77 mmol) under nitrogen atmosphere. After stirring overnight at 80° C., the reaction mixture was dissolved in water (50 mL), extracted with dichloromethane (3×30 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford a residue, which was purified by a silica gel column with petroleum ether to afford 6-fluoro-1-benzofuran as a white solid (0.16 g, 38%).
Name
2-(2,2-dibromoethenyl)-5-fluorophenol
Quantity
580 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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